molecular formula C23H21N3O5S B2577907 N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899941-16-3

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2577907
CAS No.: 899941-16-3
M. Wt: 451.5
InChI Key: BYEVTOYUIKGVDO-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidine core fused with a 1,3-benzodioxole (methylenedioxyphenyl) group. The structure includes a sulfur-linked thioacetamide bridge and a 3-butyl substituent on the pyrimidine ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-3-10-26-22(28)21-20(15-6-4-5-7-16(15)31-21)25-23(26)32-12-19(27)24-14-8-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVTOYUIKGVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a benzodioxole moiety and a thieno[3,2-d]pyrimidine core linked via a sulfanyl group, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4S2C_{19}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 417.5 g/mol. The structural features include:

  • Benzodioxole moiety : Known for antioxidant properties.
  • Thieno[3,2-d]pyrimidine core : Associated with anticancer and antimicrobial activities.

Biological Activity Overview

Research indicates that N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits several biological activities:

Activity TypeDescription
Anticancer Inhibitory effects on cancer cell proliferation observed in various studies.
Antimicrobial Demonstrated activity against several pathogenic microorganisms.
Antioxidant Potential to scavenge free radicals and reduce oxidative stress.
Immunomodulatory Possible inhibition of indoleamine 2,3-dioxygenase (IDO1), impacting immune regulation.

Anticancer Activity

A study published in 2019 identified this compound as a potential anticancer agent through screening against multicellular spheroids. The compound exhibited cytotoxic effects on various cancer cell lines, indicating its ability to disrupt cell viability and induce apoptosis.

Antimicrobial Properties

In vitro assays have shown that N-(1,3-benzodioxol-5-yl)-2-[...]-acetamide possesses significant antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways.

Antioxidant Effects

The antioxidant capacity of the compound has been evaluated using DPPH radical scavenging assays. Results demonstrated a strong ability to neutralize free radicals, which could be beneficial in preventing oxidative damage in biological systems.

Immunomodulatory Mechanisms

The compound's potential as an IDO1 inhibitor suggests it may play a role in modulating immune responses, particularly in the context of cancer therapy where immune evasion is a critical factor.

Case Studies

  • Cytotoxicity Assessment : A study conducted on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values indicating significant potency.
  • Microbial Inhibition Trials : In trials against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and biological activities. Below is a systematic comparison:

Key Structural Differences

Compound Name / Identifier Heterocyclic Core Substituents (R Groups) Molecular Formula Key References
Target Compound Benzofuro[3,2-d]pyrimidin 3-Butyl C₂₃H₂₁N₃O₅S N/A
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin (hexahydro) 3-(4-Methoxyphenyl) C₂₇H₂₅N₃O₅S₂
N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidin 3-(2-Furylmethyl), 5,6-dimethyl C₂₃H₂₂N₄O₅S₂
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin (hexahydro) 3-(4-Ethoxyphenyl) C₂₇H₂₅N₃O₅S₂
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol 3-(4-Methoxyphenyl) C₂₇H₂₁N₅O₅S
Structural Implications:

The pyrimidoindole core () introduces a fused indole system, which may improve DNA intercalation properties due to planar aromaticity .

Substituent Effects :

  • Alkyl vs. Aryl Groups : The 3-butyl group in the target compound increases hydrophobicity compared to methoxy/ethoxy-phenyl () or furylmethyl () substituents. This could influence membrane permeability and metabolic stability.
  • Electron-Donating Groups : Methoxy and ethoxy groups () enhance solubility via polar interactions, whereas the furan ring () may participate in hydrogen bonding .
Activity Trends:
  • Sulfur-Containing Cores: Benzothieno/thieno analogs () may exhibit enhanced redox-modulating activity compared to oxygen-rich benzofuro derivatives.

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